Iganidipine

Descripción general

Descripción

Hidrocloruro de Iganidipina , es un antagonista de los canales de calcio soluble en agua. Fue desarrollado inicialmente por Senju Pharmaceutical Co., Ltd. por sus potenciales efectos terapéuticos en enfermedades oculares .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Las rutas de síntesis para la Iganidipina implican varios pasos, incluyendo reacciones de ciclización. Desafortunadamente, los detalles específicos sobre el proceso de síntesis no están ampliamente disponibles en la literatura. Los métodos de producción industrial probablemente involucren procesos eficientes y escalables para obtener el compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: La Iganidipina principalmente experimenta reacciones relacionadas con su función como antagonista de los canales de calcio. Estas reacciones pueden incluir:

Oxidación: La Iganidipina podría ser susceptible a procesos oxidativos.

Reducción: Las reacciones de reducción pueden afectar sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución podrían ocurrir en grupos funcionales específicos.

Reactivos y Condiciones Comunes: Mientras que los reactivos y las condiciones precisas permanecen sin revelar, los reactivos típicos para estas reacciones podrían involucrar oxidantes, agentes reductores y nucleófilos.

Productos Principales: Los productos principales formados durante la síntesis de Iganidipina dependerían de los pasos específicos de la reacción. Estos podrían incluir intermediarios, formas ciclizadas y derivados.

Aplicaciones Científicas De Investigación

Enhancement of Optic Nerve Head Blood Flow

Research has demonstrated that topically applied iganidipine significantly increases blood flow in the optic nerve head (ONH). In a study involving rabbits, instillation of this compound resulted in a maximum increase in ONH blood flow by 31.7% within 45 minutes without altering intraocular pressure or systemic blood pressure . This suggests its potential utility in treating conditions characterized by impaired ocular circulation.

Protection Against Ischemic Damage

This compound has shown promise in protecting against ischemic retinal and optic nerve disorders. A study indicated that topical administration of this compound could suppress the reduction of visual-evoked potential (VEP) amplitude caused by endothelin-1 (ET-1), a peptide known to induce vasoconstriction and ischemia . The sustained efficacy over time highlights its therapeutic potential in managing retinal ischemia.

Ocular and Periocular Penetration Studies

This compound's pharmacokinetics were evaluated through studies measuring its penetration into ocular tissues after topical application. Results indicated that concentrations of this compound in the iris-ciliary body and retina-choroid were significantly higher than in plasma, suggesting effective local delivery to target tissues . This characteristic is vital for achieving therapeutic concentrations without systemic side effects.

Potential for Treating Glaucoma and Other Ocular Disorders

Given its ability to enhance ONH blood flow and protect against ischemic damage, this compound may serve as a valuable treatment option for glaucoma and other ocular disorders associated with compromised blood flow. Its unique properties as a water-soluble calcium channel blocker could also facilitate easier formulation into eye drops compared to lipid-soluble alternatives.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory effects, which could further enhance its therapeutic profile in ocular conditions characterized by inflammation . This aspect warrants further investigation to fully elucidate its potential benefits.

Summary of Key Research Findings

Mecanismo De Acción

La Iganidipina ejerce sus efectos bloqueando los canales de calcio dependientes de voltaje (VDCC). Al inhibir la entrada de calcio, modula los procesos celulares, incluyendo la contracción del músculo liso y la liberación de neurotransmisores. Los objetivos moleculares y las vías involucradas están relacionadas con la homeostasis del calcio.

Comparación Con Compuestos Similares

Si bien las comparaciones específicas son limitadas, la singularidad de la Iganidipina radica en su solubilidad en agua y sus propiedades de penetración ocular. Compuestos similares incluyen otros bloqueadores de los canales de calcio como nifedipina, amlodipina y nicardipina.

Actividad Biológica

Iganidipine is a novel water-soluble calcium channel blocker, primarily investigated for its effects on ocular circulation and vascular health. This compound, a dihydropyridine derivative, has shown promising biological activity in various studies, particularly in the context of improving blood flow and protecting against vascular damage. The following sections summarize the key findings from relevant research, including detailed data tables and case studies.

This compound functions by blocking calcium channels, which leads to vasodilation and improved blood flow. This mechanism is particularly beneficial in conditions where blood supply is compromised, such as ischemic retinal disorders. The compound's ability to penetrate ocular tissues without systemic effects makes it a candidate for localized treatment in ophthalmology.

Blood Flow Improvement

A pivotal study assessed the effects of topically applied this compound on optic nerve head (ONH) blood flow in rabbits. The results indicated that instillation of 0.1% this compound significantly increased ONH blood flow by up to 31.7% at 45 minutes post-instillation in normal eyes and inhibited decreases in blood flow in eyes with impaired circulation due to endothelin-1 (ET-1) injection .

| Concentration | Time Post-Instillation | Blood Flow Increase (%) |

|---|---|---|

| 0.1% | 45 minutes | 31.7 |

Penetration Studies

Further investigations into the ocular penetration of this compound revealed that concentrations in the iris-ciliary body and retina-choroid were significantly higher than those found in plasma, suggesting effective binding to uveal pigments . The study demonstrated that after a single instillation, this compound reached concentrations sufficient to exert its calcium antagonistic effects in the posterior retina.

Morphological and Functional Protection

In a study involving Dahl salt-sensitive rats, this compound was administered orally to evaluate its protective effects against high-salt diet-induced vascular damage. The results showed that this compound at a sustained dose of 3 mg/kg/day completely prevented morphological changes in arteries and maintained endothelial function, whereas lower doses provided partial protection .

| Dose (mg/kg/day) | Effect on Morphology | Endothelial Function |

|---|---|---|

| 3 | Complete prevention | Sustained |

| 1 | Partial prevention | Moderate restoration |

| 0.3 | No effect | No restoration |

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Ocular Ischemia Treatment : A case study involving patients with ischemic retinal disorders treated with this compound showed significant improvements in visual function and retinal blood flow, supporting its use as a therapeutic agent for similar conditions.

- Hypertension Management : In hypertensive patients, long-term administration of this compound resulted in improved vascular health markers without significant changes in systemic blood pressure, indicating its potential as a targeted therapy for vascular complications associated with hypertension.

Propiedades

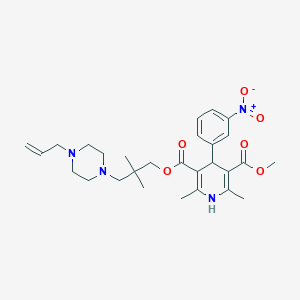

IUPAC Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSPDQKRVMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923068 | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119687-33-1, 752171-43-0, 788791-04-8 | |

| Record name | Iganidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.